molecular formula C16H14S2 B12038552 Spiro[1,3-dithiane-2,9'-fluorene] CAS No. 165-06-0

Spiro[1,3-dithiane-2,9'-fluorene]

Cat. No.: B12038552
CAS No.: 165-06-0
M. Wt: 270.4 g/mol
InChI Key: JXGJIOSBTJQIIG-UHFFFAOYSA-N
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Description

Spiro[1,3-dithiane-2,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which consists of a fluorene moiety connected to a dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dithiane-2,9’-fluorene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the reaction of fluorene derivatives with dithiane precursors under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like tetrahydrofuran, followed by the addition of a dithiane compound .

Industrial Production Methods

While detailed industrial production methods for Spiro[1,3-dithiane-2,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dithiane-2,9’-fluorene] can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The fluorene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the fluorene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

Spiro[1,3-dithiane-2,9’-fluorene] has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1,3-dithiane-2,9’-fluorene] depends on its specific application. In organic electronics, the compound’s spirocyclic structure provides stability and enhances electronic properties. The molecular targets and pathways involved would vary based on the specific use case, such as interaction with biological targets in medicinal applications or electronic interactions in materials science.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[fluorene-9,9’-acridine]
  • Spiro[fluorene-9,9’-quinoline]

Uniqueness

Spiro[1,3-dithiane-2,9’-fluorene] is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

165-06-0

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

spiro[1,3-dithiane-2,9'-fluorene]

InChI

InChI=1S/C16H14S2/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)16(14)17-10-5-11-18-16/h1-4,6-9H,5,10-11H2

InChI Key

JXGJIOSBTJQIIG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(C3=CC=CC=C3C4=CC=CC=C42)SC1

Origin of Product

United States

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